(3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one
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Overview
Description
(3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of pyridine derivatives followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[3,4-c]pyridin-4-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Pyrrolidine: A five-membered ring with a single nitrogen atom.
Piperidine: A six-membered ring with a single nitrogen atom, similar to pyridine but fully saturated.
Uniqueness
(3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler heterocycles like pyridine or pyrrolidine.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C7H12N2O/c10-7-6-4-8-3-5(6)1-2-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
OJGGDFIVVUEKFG-NTSWFWBYSA-N |
Isomeric SMILES |
C1CNC(=O)[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
C1CNC(=O)C2C1CNC2 |
Origin of Product |
United States |
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